molecular formula C20H19ClFN3 B3864981 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline

7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline

Cat. No.: B3864981
M. Wt: 355.8 g/mol
InChI Key: VWAXRZFUPYDQEQ-UHFFFAOYSA-N
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Description

7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline typically involves the nucleophilic addition reaction of piperazine with 4,7-dichloroquinoline. This is followed by the addition of phenacyl bromides to heteroaryl piperazine, and subsequent reduction and fluorination . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic addition and subsequent reactions but utilizes industrial-scale reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as Pd/C.

    Substitution: Electrophilic substitution reactions are common, especially on the quinoline ring, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of Pd/C.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to the rapid death of bacterial cells. Additionally, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its biological activity and specificity. The combination of these substituents with the piperazine and quinoline moieties results in a compound with potent antimicrobial and anticancer properties .

Properties

IUPAC Name

7-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3/c1-14-12-20(23-19-13-15(21)2-7-18(14)19)25-10-8-24(9-11-25)17-5-3-16(22)4-6-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXRZFUPYDQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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